1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

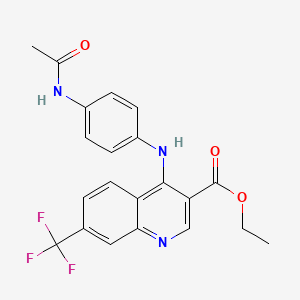

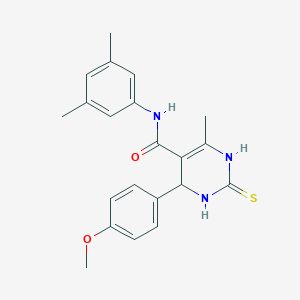

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the CAS Number: 16078-38-9 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 1-benzoyl-1,2,3,4-tetrahydroquinoline .

Molecular Structure Analysis

The InChI code for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is 1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Properties

The 1,2,3,4-tetrahydroquinoline structure is significant in pharmaceutical research due to its presence in biologically active molecules. A study highlighted the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents, revealing potent cytotoxicity against various breast cancer cell lines. This underscores the compound's relevance in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Chemical Functionalization and Derivative Synthesis

Chemical research has developed methods for the functionalization of tertiary amines, including tetrahydroquinoline derivatives. For example, benzoyl peroxide-promoted oxidative trifluoromethylation facilitates the direct trifluoromethylation of tertiary amines. This method offers a transition-metal-free approach to synthesizing 1-trifluoromethylated tetrahydroisoquinoline derivatives, expanding the compound's chemical versatility and potential applications in material science or as intermediates in pharmaceutical synthesis (Chu & Qing, 2010).

Neuroprotective Potential

Research indicates that certain tetrahydroquinoline derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, may possess neuroprotective properties, potentially applicable in treating neurodegenerative diseases such as Parkinson's disease. The substance has been shown to protect dopaminergic neurons against dysfunction, suggesting a promising avenue for developing new therapeutic agents (Kotake et al., 2005).

Catalytic Reactions and Chemical Synthesis

Advancements in catalysis have enabled the regioselective synthesis of complex molecules involving 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine derivatives. Techniques such as nickel-catalyzed umpolung carboamination leverage the compound's structure to synthesize β- and γ-amino acid derivatives, illustrating its utility in creating structurally diverse molecules and heterocycles. This has implications for synthesizing compounds with potential pharmaceutical applications (van der Puyl, Derosa, & Engle, 2018).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine are not available, compounds with similar structures have garnered a lot of attention in the scientific community due to their diverse biological activities . This suggests that 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine could also be a subject of future research in medicinal chemistry.

Eigenschaften

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGDKJOLRAYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

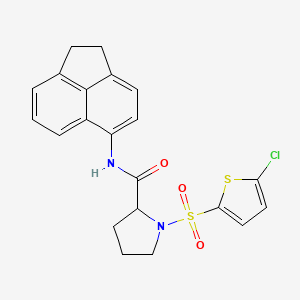

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)

![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)